molecular formula C8H5F3N2O B1199187 6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile CAS No. 654-49-9

6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B1199187
CAS No.: 654-49-9
M. Wt: 202.13 g/mol
InChI Key: IMPQPQKUDMOZHV-UHFFFAOYSA-N
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Description

6-methyl-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile is a member of pyridines and a nitrile.

Scientific Research Applications

  • Pyridine derivatives like "6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile" have been synthesized and analyzed for their structural features and optical properties, including fluorescence spectroscopy in different solvents (Cetina et al., 2010).

  • Studies have also explored the synthesis and spectral characterization of similar compounds, examining their photosensitivity and potential use in optoelectronic devices (Roushdy et al., 2019).

  • Research into trifluoromethylated analogues of 4,5-Dihydroorotic Acid, which include compounds structurally related to "this compound", has been conducted, focusing on their synthesis and potential applications in medicinal chemistry (Sukach et al., 2015).

  • The reactions of 2-(trifluoromethyl)chromones with cyanoacetamides and related compounds have been investigated, leading to the synthesis of novel functionalized derivatives (Sosnovskikh et al., 2011).

  • Additional studies have examined the synthesis, characterization, and pharmacological evaluation of azo dyes incorporating 2-aminothiazole, which are related to pyridine derivatives (Ravi et al., 2020).

  • The synthesis of tautomeric dihydropyridine derivatives and their structural analysis through various spectroscopic methods have been explored, highlighting the versatility of these compounds in chemical synthesis (Ajaj et al., 2013).

  • Research into the physical properties, such as density, sound speed, and viscosity of dihydropyridine derivatives in different solvents, provides insights into their potential industrial applications (Baluja & Talaviya, 2016).

  • The development of novel compounds based on "this compound" for potential use in therapeutic applications, including inhibitors of enzymes, has also been a focus of research (Latli et al., 2017).

Safety and Hazards

The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

6-methyl-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c1-4-2-6(8(9,10)11)5(3-12)7(14)13-4/h2H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPQPQKUDMOZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289563
Record name 6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654-49-9
Record name 654-49-9
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Record name 6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
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Synthesis routes and methods I

Procedure details

3-Cyano-6-methyl-4-trifluoromethylpyrid-2-one was prepared from 1,1,1-trifluoroacetylacetone and cyanoacetamide following the procedure of Kametani and Sato (Yakugaku Kenkyu 34, 117, 1962). 3-Cyano-4,6-dimethylpyrid-2-one and 3-cyano-4,5,6-trimethylpyrid-2-one were similarly prepared from acetylacetone and cyanoacetamide, and 3-methylpentan-2,4-dione and cyanoacetamide respectively.
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Synthesis routes and methods II

Procedure details

6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile was fluorinated as described for 5-fluoro-4-isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. The product was isolated as a 3:1 mixture of 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile (starting material) and 5-fluoro-6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile. For 5-fluoro-6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile, LCMS E-S (M+H)=221.2. This mixture of nitriles was subjected to the reduction conditions as described above for 3-(Aminomethyl)-5-fluoro-4-isopropyl-6-methylpyridin-2(1H)-one. For fluorinated compound LCMS (ES) (M+H) showed 225.2 and for non-fluorinated analog LCMS (ES) (M+H) showed 207.2. Subsequent coupling reaction was performed with the crude mixture of amines without further purifications. For 3-(ethyl(1-methylpiperidin-4-yl)amino)-N-((5-fluoro-6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)methyl)-2-methyl-5-(trifluoromethyl)benzamide diformate; 1HNMR (400 MHz, CD3OD) δ ppm 8.32 (s, 2H), 7.50 (s, 1H), 7.34 (s, 1H), 4.59 (s, 2H), 3.40 (br, 2H), 3.18 (br, m, 1H), 3.09 (q, J=6.8, 2H), 2.96 (br, m, 2H), 2.78 (s, 3H), 2.35 (s, 3H), 2.29 (d, J=3.2 Hz, 3H), 1.98 (br, d, J=13.2 Hz, 2H), 1.80 (br, m, 2H), 0.84 (t, J=6.8 Hz, 3H); MS (ES) (M+H) 551.5.
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Synthesis routes and methods III

Procedure details

To a solution of 2-cyanoacetamide (14.0 g, 166 mmol) and trifluoroacetylacetone (20.0 ml, 166 mmol) in H2O (332 ml) was added K2CO3 (6.60 g, 47.9 mmol). The mixture was stirred at 23° C. for 15 h. The precipitated solid was filtered with Buchner funnel, washed with ice cold H2O, and dried with hot air (60° C., 16 h) to give the titled compound (17.6 g, 52%). 1H NMR (400 MHz, DMSO-d6): δ ppm 2.38 (s, 3H), 6.66 (s, 1H).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
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Reactant of Route 5
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Reactant of Route 6
6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

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